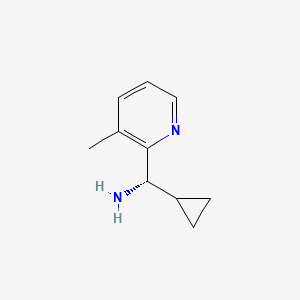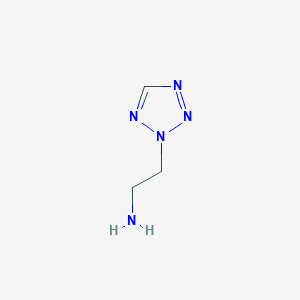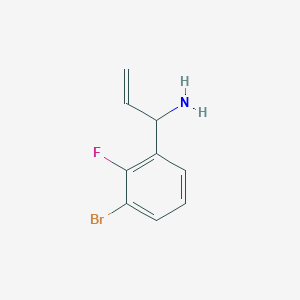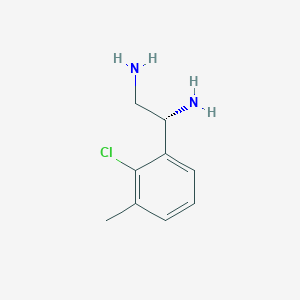
3-Methoxy-6-(methylethyl)chroman-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-6-(methylethyl)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound is characterized by a chroman-4-one framework, which is a significant structural entity in medicinal chemistry due to its diverse biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-6-(methylethyl)chroman-4-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation of substituted phenols with cinnamic acid in polyphosphoric acid. The reaction mixtures are stirred on heating in a water bath at 75–80ºC for 1–1.5 hours . Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions, followed by cyclization of the resulting 3-aryloxypropanenitriles in trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: 3-Methoxy-6-(methylethyl)chroman-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols under basic or acidic conditions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce dihydro derivatives .
Aplicaciones Científicas De Investigación
3-Methoxy-6-(methylethyl)chroman-4-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of novel compounds with potential therapeutic properties . In biology, it is used to study enzyme inhibition and receptor binding . In medicine, it has shown promise as an anticancer, antidiabetic, and anti-inflammatory agent . Additionally, it finds applications in the industry as an intermediate in the production of pharmaceuticals and agrochemicals .
Mecanismo De Acción
The mechanism of action of 3-Methoxy-6-(methylethyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators, thereby exerting anti-inflammatory effects . It also targets enzymes like pteridine reductase-1, which is involved in the metabolism of certain parasites .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to 3-Methoxy-6-(methylethyl)chroman-4-one include other chromanone derivatives such as 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one . These compounds share the chroman-4-one framework but differ in their substituents, leading to variations in their biological activities .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of methoxy and methylethyl substituents, which contribute to its distinct pharmacological profile. This compound exhibits a broad spectrum of biological activities, making it a valuable scaffold for drug development .
Propiedades
Fórmula molecular |
C13H16O3 |
|---|---|
Peso molecular |
220.26 g/mol |
Nombre IUPAC |
3-methoxy-6-propan-2-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C13H16O3/c1-8(2)9-4-5-11-10(6-9)13(14)12(15-3)7-16-11/h4-6,8,12H,7H2,1-3H3 |
Clave InChI |
VDLQBDRTUFCUQD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC2=C(C=C1)OCC(C2=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)








![(1R)-1-[2-Fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13043151.png)

![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)

